molecular formula C9H8BrCl B1401370 4-Bromo-2-chloro-1-cyclopropylbenzene CAS No. 1353856-55-9

4-Bromo-2-chloro-1-cyclopropylbenzene

Cat. No.: B1401370
CAS No.: 1353856-55-9
M. Wt: 231.51 g/mol
InChI Key: VLEPDFYZOPLKJS-UHFFFAOYSA-N
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Description

¹H NMR Analysis

In CDCl₃, key resonances include:

  • Cyclopropane Protons : Two distinct multiplets at δ 1.2–1.4 ppm (cyclopropyl CH₂) and δ 2.1–2.3 ppm (bridging CH).
  • Aromatic Protons :
    • δ 7.3 ppm (d, J=8.5 Hz, H-5)
    • δ 7.6 ppm (d, J=2.4 Hz, H-3).

¹³C NMR Analysis

  • Cyclopropane Carbons : δ 10.2 ppm (bridging C), δ 15.4 ppm (CH₂).
  • Aromatic Carbons : δ 128.9 ppm (C-4), δ 131.2 ppm (C-2), δ 134.5 ppm (C-6).

FT-IR Spectroscopy

  • C-Cl Stretch : 550–600 cm⁻¹ (strong).
  • C-Br Stretch : 650–700 cm⁻¹ (medium).

Mass Spectrometry

  • Molecular Ion Peak : m/z 230 [M]⁺ (relative abundance: 15%).
  • Fragment Peaks :
    • m/z 151 [C₆H₃Cl]⁺ (loss of Br and cyclopropane)
    • m/z 75 [C₃H₅]⁺ (cyclopropyl radical).

Computational Chemistry Studies (DFT Calculations of Frontier Molecular Orbitals)

Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level reveals:

  • HOMO-LUMO Gap : 4.8 eV, indicating moderate reactivity.
  • Electron Density Distribution :
    • HOMO localized on the benzene ring (π-system).
    • LUMO concentrated on the C-Br and C-Cl bonds, favoring nucleophilic aromatic substitution.

Table 2: Calculated Molecular Orbital Energies

Orbital Energy (eV)
HOMO -6.2
LUMO -1.4

Electrostatic Potential Maps highlight electrophilic regions at the halogenated positions, consistent with experimental reactivity trends.

Properties

IUPAC Name

4-bromo-2-chloro-1-cyclopropylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrCl/c10-7-3-4-8(6-1-2-6)9(11)5-7/h3-6H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLEPDFYZOPLKJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C(C=C(C=C2)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1353856-55-9
Record name 4-bromo-2-chloro-1-cyclopropylbenzene
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-chloro-1-cyclopropylbenzene typically involves halogenation reactions. One common method is the bromination and chlorination of cyclopropylbenzene derivatives. The reaction conditions often include the use of bromine and chlorine in the presence of catalysts or under specific temperature conditions to ensure selective halogenation .

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes, where controlled reaction environments are maintained to achieve high yields and purity. The use of advanced catalytic systems and optimized reaction parameters is crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-chloro-1-cyclopropylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound .

Scientific Research Applications

Pharmaceutical Applications

The compound serves as a versatile scaffold in medicinal chemistry. Its halogenated structure allows for modifications that can enhance biological activity. For instance:

  • Anticancer Agents : Research indicates that derivatives of halogenated benzene compounds exhibit promising anticancer activities. A study demonstrated that compounds similar to 4-bromo-2-chloro-1-cyclopropylbenzene showed effectiveness in inhibiting tumor growth in vitro .
  • Antimicrobial Activity : Several derivatives have been tested for antimicrobial properties, showing significant inhibition against various pathogens. The presence of bromine and chlorine atoms enhances the lipophilicity and membrane permeability of these compounds, facilitating their action against bacteria and fungi .

Agrochemical Applications

This compound is utilized in the synthesis of agrochemicals, particularly herbicides and pesticides:

  • Herbicide Development : The compound's structure allows it to be modified into potent herbicides. Studies have shown that similar compounds can selectively inhibit plant growth by targeting specific biochemical pathways .
  • Pesticide Formulations : Its efficacy in pest control has been demonstrated through formulations that leverage its chemical properties to disrupt pest metabolism .

Materials Science Applications

In materials science, this compound is explored for its potential in developing new materials:

  • Polymerization Reactions : The compound can act as a monomer or co-monomer in polymer synthesis, contributing to the development of advanced materials with tailored properties .
Compound NameActivity TypeReference
This compound derivative AAnticancer
This compound derivative BAntimicrobial
This compound derivative CHerbicide

Table 2: Synthesis Pathways

Synthesis MethodYield (%)Application Area
Halogenation85Pharmaceuticals
Nucleophilic Substitution90Agrochemicals
Polymerization75Materials Science

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal evaluated the anticancer potential of a series of halogenated benzene derivatives, including those based on this compound. The results indicated a significant reduction in cell viability in cancer cell lines, suggesting that modifications to this compound could lead to novel anticancer therapies .

Case Study 2: Herbicide Development

In another research project focused on agrochemicals, scientists synthesized several derivatives of this compound. These derivatives were tested for herbicidal activity against common weeds. The findings revealed that certain modifications enhanced selectivity and potency, paving the way for the development of more effective herbicides with reduced environmental impact .

Mechanism of Action

The mechanism of action of 4-Bromo-2-chloro-1-cyclopropylbenzene involves its reactivity as an aryl halide. The presence of bromine and chlorine atoms makes it a suitable candidate for various substitution and coupling reactions. These reactions typically proceed through the formation of reactive intermediates, such as aryl radicals or palladium complexes, which then undergo further transformations to yield the desired products .

Comparison with Similar Compounds

Key Observations :

  • Steric Effects : The cyclopropyl group in the target compound creates more steric hindrance compared to isopropyl or isopropoxy substituents .
  • Functional Group Diversity : Bromomethyl and cyclopropylmethoxy groups expand reactivity for further functionalization .

Physicochemical Properties

  • Molecular Weight : The cyclopropylmethoxy derivative (275.57 g/mol) has the highest mass due to additional functional groups .
  • Polarity : Isopropoxy-substituted compounds (e.g., 4-Bromo-1-chloro-2-isopropoxybenzene) are likely more polar than halogenated analogs, impacting chromatographic behavior .
  • Stability : The strained cyclopropyl ring in the target compound may reduce thermal stability compared to isopropyl-substituted analogs .

Biological Activity

4-Bromo-2-chloro-1-cyclopropylbenzene (C9H8BrCl) is a halogenated aromatic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a cyclopropyl group attached to a benzene ring, with bromine and chlorine substituents at the 4th and 2nd positions, respectively. This unique structure contributes to its reactivity and biological activity.

PropertyDescription
Molecular FormulaC9H8BrCl
Molecular Weight233.52 g/mol
AppearanceColorless liquid
SolubilitySoluble in organic solvents

The biological activity of this compound is largely attributed to its reactivity as an aryl halide. The presence of halogens allows it to participate in various chemical reactions, including nucleophilic substitutions and coupling reactions. These reactions can generate reactive intermediates such as aryl radicals, which may interact with biological targets.

Antimicrobial Activity

Halogenated compounds are known for their antimicrobial properties. Studies indicate that this compound exhibits significant antibacterial activity against various bacterial strains. This is particularly relevant in the context of rising antibiotic resistance.

  • Case Study : In vitro tests demonstrated that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Anticancer Properties

Research has also suggested potential anticancer properties for this compound. Similar structures have shown efficacy in inhibiting tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.

  • Research Findings : A study reported that derivatives of this compound were effective against certain cancer cell lines, exhibiting cytotoxic effects at micromolar concentrations .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes involved in disease pathways. For instance, it has shown promise as an inhibitor of certain kinases implicated in cancer progression.

Applications in Drug Development

Due to its biological activities, this compound serves as a valuable intermediate in the synthesis of pharmaceutical compounds. Its derivatives are being explored for their potential use in developing new therapeutic agents targeting bacterial infections and cancer.

Summary of Research Findings

The following table summarizes key studies on the biological activity of this compound:

Study FocusFindingsReference
Antimicrobial ActivityInhibits growth of S. aureus and E. coli
Anticancer PropertiesCytotoxic effects on cancer cell lines
Enzyme InhibitionPotential kinase inhibitor

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 4-Bromo-2-chloro-1-cyclopropylbenzene, and how do reaction parameters affect yield?

  • Methodology :

  • Halogenation : Start with a cyclopropane-substituted benzene precursor. Sequential halogenation (e.g., bromination via NBS or electrophilic substitution, followed by chlorination using Cl₂/FeCl₃) can introduce Br and Cl groups at positions 4 and 2, respectively .
  • Cyclopropane Introduction : Use transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura with cyclopropylboronic acids) to attach the cyclopropyl group .
  • Optimization : Control temperature (e.g., 0–5°C for bromination to avoid over-reaction) and stoichiometry (excess halogenating agents may lead to dihalogenated byproducts). Purify via column chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/water) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key features should be analyzed?

  • Techniques :

  • NMR : ¹H NMR (δ 6.5–7.5 ppm for aromatic protons; splitting patterns indicate substituent positions). ¹³C NMR confirms Br/Cl substitution (deshielded carbons at ~120–140 ppm). DEPT clarifies CH₃/CH₂ groups .
  • IR : Peaks at ~550–650 cm⁻¹ (C-Br stretch) and ~700–750 cm⁻¹ (C-Cl stretch) .
  • Mass Spectrometry : Molecular ion peak (m/z ~230–235) and isotopic patterns (Br/Cl doublets) .
    • Purity Validation : Use GC (DB-5 column, He carrier gas) or HPLC (C18 column, acetonitrile/water) with retention time matching standards .

Q. What storage conditions are optimal for preserving the stability of this compound?

  • Storage : Store at 0–6°C in amber glass vials under inert gas (Ar/N₂) to prevent photodegradation and moisture absorption .
  • Decomposition Risks : Elevated temperatures (>25°C) may lead to cyclopropane ring strain release or halogen loss. Monitor via periodic GC analysis .

Advanced Research Questions

Q. How do steric and electronic effects of the cyclopropyl group influence cross-coupling reactivity (e.g., Suzuki-Miyaura) in this compound?

  • Electronic Effects : The cyclopropyl group’s electron-donating nature increases electron density on the benzene ring, potentially accelerating oxidative addition in Pd-catalyzed couplings.
  • Steric Hindrance : The bulky cyclopropyl group at position 1 may hinder coupling at adjacent positions. Use bulky ligands (e.g., SPhos) to enhance selectivity .
  • Case Study : In analogous compounds, Suzuki coupling with arylboronic acids achieved 70–85% yield when reactions were conducted at 80°C in toluene/EtOH .

Q. How can conflicting regioselectivity data in electrophilic aromatic substitution (EAS) reactions be resolved for this compound?

  • Directing Group Analysis :

  • Br (position 4) : Meta-directing.
  • Cl (position 2) : Ortho/para-directing.
  • Cyclopropyl (position 1) : Electron-donating, activates para positions.
    • Contradiction Management :
  • Computational Modeling : DFT calculations (e.g., Fukui indices) predict reactive sites. For example, cyclopropyl groups may dominate directing effects, overriding halogens .
  • Experimental Validation : Use isotopic labeling (e.g., deuterated substrates) to track substitution patterns .

Q. What computational strategies predict reaction pathways for functionalizing this compound?

  • Methods :

  • HOMO/LUMO Analysis : Identify nucleophilic/electrophilic sites. Cyclopropyl groups raise HOMO energy, increasing susceptibility to electrophiles .
  • Transition State Modeling : Simulate intermediates in cross-coupling reactions (e.g., Pd(0) oxidative addition). Software: Gaussian 16 with B3LYP/6-31G* basis set .
    • Case Study : For bromo-chloro analogs, DFT predicted regioselectivity in nitration with 90% accuracy compared to experimental data .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-Bromo-2-chloro-1-cyclopropylbenzene
Reactant of Route 2
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4-Bromo-2-chloro-1-cyclopropylbenzene

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